molecular formula C15H12F3N3O B12300567 5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol

5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B12300567
M. Wt: 307.27 g/mol
InChI Key: DGQCZEREHOCIOS-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include the use of acetic acid or trifluoroacetic acid as solvents . For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typical conditions include controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific trifluoromethyl and phenethyl substitutions, which enhance its biological activity and stability. These modifications make it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C15H12F3N3O

Molecular Weight

307.27 g/mol

IUPAC Name

5-[2-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)11-4-1-10(2-5-11)3-6-12-9-14(22)21-13(20-12)7-8-19-21/h1-2,4-5,7-9,19H,3,6H2

InChI Key

DGQCZEREHOCIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=O)N3C(=N2)C=CN3)C(F)(F)F

Origin of Product

United States

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